Increased Lipophilicity (LogP) Versus the Des‑Methyl Analog
The 2‑methyl substitution raises the predicted lipophilicity by approximately 0.58 logP units relative to the unsubstituted (1,4‑dioxan‑2‑yl)methanesulfonyl chloride. The target compound has an ACD/LogP of 0.48 , whereas the des‑methyl analog (CAS 1330756‑16‑5) has an XLogP3‑AA of –0.1 [1]. Although the prediction methods differ, the ~0.6‑unit logP increase is consistent with the addition of a methyl group.
| Evidence Dimension | Predicted octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 0.48 |
| Comparator Or Baseline | (1,4-Dioxan-2-yl)methanesulfonyl chloride: XLogP3-AA = –0.1 |
| Quantified Difference | ΔLogP ≈ +0.58 (target more lipophilic) |
| Conditions | Target LogP predicted by ACD/Labs Percepta PhysChem Module v14.00; comparator LogP computed by XLogP3 3.0 (PubChem 2019.06.18) |
Why This Matters
Higher lipophilicity can improve membrane permeability in cell-based assays and alter chromatographic retention, making the 2‑methyl derivative preferable when increased logP is desired without adding excessive molecular weight.
- [1] PubChem. 1,4-Dioxan-2-ylmethanesulfonyl chloride. CID 56737758. XLogP3-AA –0.1. View Source
